molecular formula C15H17N3O2S B14733576 4-amino-N-[1-(4-methylphenyl)ethylideneamino]benzenesulfonamide CAS No. 5462-41-9

4-amino-N-[1-(4-methylphenyl)ethylideneamino]benzenesulfonamide

Cat. No.: B14733576
CAS No.: 5462-41-9
M. Wt: 303.4 g/mol
InChI Key: NJZFOUCNWGZNLR-UHFFFAOYSA-N
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Description

4-amino-N-[1-(4-methylphenyl)ethylideneamino]benzenesulfonamide is a chemical compound with the molecular formula C15H17N3O2S and a molecular weight of 303.38 g/mol . This compound is known for its unique structure, which includes an amino group, a sulfonamide group, and a substituted phenyl ring. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-[1-(4-methylphenyl)ethylideneamino]benzenesulfonamide typically involves the reaction of 4-amino-benzenesulfonamide with 4-methylbenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as an acid or base, to facilitate the formation of the imine bond.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The industrial production process may also involve purification steps, such as recrystallization or chromatography, to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-[1-(4-methylphenyl)ethylideneamino]benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The amino and sulfonamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-amino-N-[1-(4-methylphenyl)ethylideneamino]benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-amino-N-[1-(4-methylphenyl)ethylideneamino]benzenesulfonamide involves its interaction with specific molecular targets. For instance, it has been studied for its ability to inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells . By inhibiting this enzyme, the compound can disrupt the pH regulation in cancer cells, leading to their death.

Comparison with Similar Compounds

Similar Compounds

  • **4-amino-N-[1-(4-methylphenyl)ethylideneamino]benzenesulfonamide
  • **Benzenesulfonic acid, 4-amino-, 2-[1-(4-methylphenyl)ethylidene]hydrazide

Comparison

Compared to other similar compounds, this compound is unique due to its specific substitution pattern and the presence of both amino and sulfonamide groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities.

Properties

CAS No.

5462-41-9

Molecular Formula

C15H17N3O2S

Molecular Weight

303.4 g/mol

IUPAC Name

4-amino-N-[1-(4-methylphenyl)ethylideneamino]benzenesulfonamide

InChI

InChI=1S/C15H17N3O2S/c1-11-3-5-13(6-4-11)12(2)17-18-21(19,20)15-9-7-14(16)8-10-15/h3-10,18H,16H2,1-2H3

InChI Key

NJZFOUCNWGZNLR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=NNS(=O)(=O)C2=CC=C(C=C2)N)C

Origin of Product

United States

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